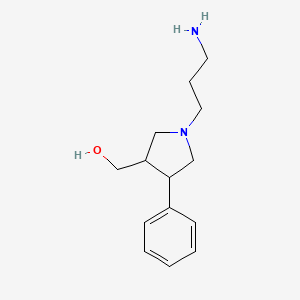
(1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-Aminopropyl” part suggests the presence of a propyl chain with an amine group, and the “4-phenyl” indicates a phenyl group attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, N,N’-bis(3-aminopropyl)piperazine can be prepared by the reaction of N,N’-bis(3-aminopropyl)piperazine with 4-chloro- and 4-cyanobenzaldehyde .Chemical Reactions Analysis
The compound likely undergoes reactions typical of amines and aromatic compounds. For example, the amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Catalysis
The Synthesis of Phenylpyrrolidinyl-methanols : A study outlined the synthesis of compounds like (4S-phenylpyrrolidin-2R-yl)methanol via the double reduction of cyclic sulfonamide precursors. These compounds are valuable for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor, indicating potential in synthetic methodologies and drug synthesis (Evans, 2007).
Catalytic Applications : Research into tris(triazolyl)methanol-Cu(I) structures has demonstrated their effectiveness as catalysts in Huisgen 1,3-dipolar cycloadditions, showcasing the potential utility of pyrrolidinyl-methanol derivatives in catalysis. The study highlights the importance of such compounds in promoting reactions under mild conditions, compatible with free amino groups (Ozcubukcu et al., 2009).
Chiral Catalysis : The synthesis of chiral β-amino alcohols from compounds like (S)-2-indoline carboxylic acid, which shares functional similarities with the aminopropyl-phenylpyrrolidinyl structure, was developed for the borane reduction of prochiral ketones. This indicates the potential of structurally related compounds in enantioselective synthesis and catalysis (Martens et al., 1992).
Material and Molecular Science
Molecular Synthesis : A study on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol showcases the versatility of methanol derivatives in synthesizing biomimetic chelating ligands. This suggests potential routes for synthesizing complex organic molecules that could be explored with (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol (Gaynor et al., 2023).
Chemical Analysis and Physical Properties : Research involving the analysis of methanol in the presence of ethanol using hybrid capillary electrophoresis highlights the importance of methanol and its derivatives in analytical chemistry, potentially extending to the analysis and separation of complex mixtures involving pyrrolidinyl-methanol derivatives (Santos et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-(3-aminopropyl)-4-phenylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-7-4-8-16-9-13(11-17)14(10-16)12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWHHLUMFVWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


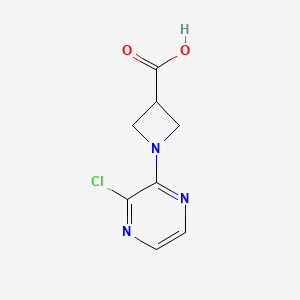
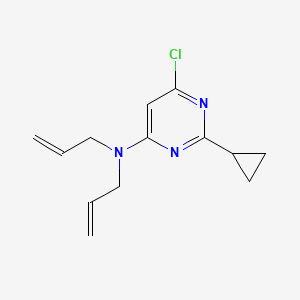
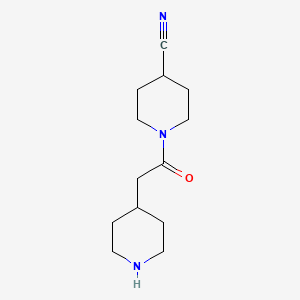
![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)
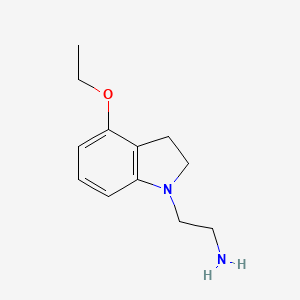
![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)

![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
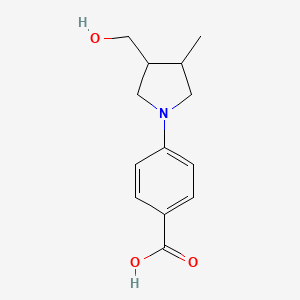
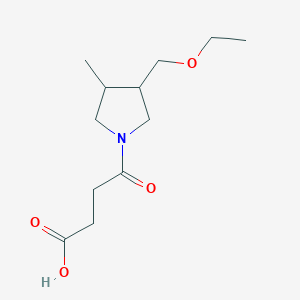
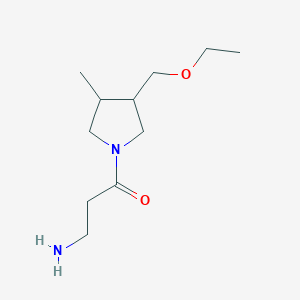
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
